The compound 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one is a derivative of dibenzo[b,f][1,4]thiazepin-11(10H)-ones, a class of compounds that have garnered interest in the scientific community due to their potential therapeutic applications. These compounds have been explored for their pharmacological properties, including their role as non-nucleoside inhibitors of HIV-1 reverse transcriptase and their anticonvulsant activities12. Additionally, the synthetic pathways for these compounds have been optimized for efficient production, which is crucial for their use in drug development45.
The mechanism of action for these compounds varies depending on their specific structure and target. For instance, certain dibenzo[b,f][1,4]thiazepin-11(10H)-ones have been found to inhibit HIV-1 reverse transcriptase with IC50 values as low as 19 nM, which is indicative of their strong potential as antiretroviral agents1. The activity of these compounds is significantly influenced by substitutions on the A-ring, which can enhance their potency. Conversely, substitutions on the C-ring are generally neutral or detrimental to activity1. In the context of anticonvulsant activity, 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles, a related class of compounds, have shown efficacy in the Maximal electroshock (MES) test, suggesting that they may inhibit voltage-gated ion channels and enhance GABAergic activity2.
The inhibition of HIV-1 reverse transcriptase by certain dibenzo[b,f][1,4]thiazepin-11(10H)-ones positions these compounds as potential candidates for the treatment of HIV-1 infection. Their specificity for HIV-1 RT over HIV-2 RT and other viral reverse transcriptases makes them particularly valuable in the targeted therapy of HIV-11.
The anticonvulsant properties of related 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles, which share a similar structural motif with 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one, suggest that these compounds could be developed into new treatments for epilepsy and other seizure disorders. The most potent compound in this class demonstrated better activity and safety compared to established drugs like carbamazepine and phenytoin2.
The synthesis of dibenzo[b,f][1,4]thiazepin-11(10H)-ones has been streamlined through methods such as the Pummerer rearrangement, which can lead to novel tetracyclic structures3. Additionally, an efficient one-pot synthesis of Dibenzo[b,f][1,4]thiazepin-11[10H]-one has been developed, which is a key intermediate for the synthesis of Quetiapine, an antipsychotic drug5. This demonstrates the compound's relevance in the field of medicinal chemistry for the production of pharmaceuticals.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9